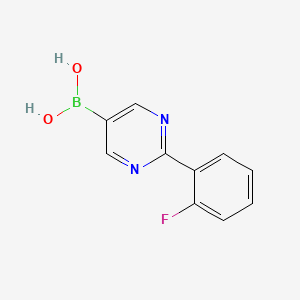
Tricycloheptylborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, tricycloheptyl- is an organoboron compound characterized by the presence of three cycloheptyl groups attached to a central boron atom This compound is part of the broader class of boranes, which are compounds consisting of boron and hydrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of borane, tricycloheptyl- typically involves the reaction of cycloheptyl lithium with boron trichloride. The reaction proceeds as follows: [ \text{3 C}7\text{H}{11}\text{Li} + \text{BCl}_3 \rightarrow \text{B(C}7\text{H}{11})_3 + 3 \text{LiCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods: Industrial production of borane, tricycloheptyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment to handle the reactive intermediates and to maintain the inert atmosphere throughout the process.
Analyse Chemischer Reaktionen
Types of Reactions: Borane, tricycloheptyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The cycloheptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in the presence of a base, such as sodium hydroxide.
Reduction: Borane, tricycloheptyl- can reduce carbonyl compounds to alcohols. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran.
Substitution: Nucleophiles, such as amines or alcohols, can be used to substitute the cycloheptyl groups. The reactions are often carried out at elevated temperatures to facilitate the substitution process.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted boranes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Borane, tricycloheptyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions where it adds across carbon-carbon double bonds to form organoboranes.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various organic molecules.
Industry: Borane, tricycloheptyl- is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of borane, tricycloheptyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as hydroboration, where it adds to carbon-carbon double bonds. The molecular targets and pathways involved in its reactions depend on the specific reactants and conditions used.
Vergleich Mit ähnlichen Verbindungen
Borane, tricycloheptyl- can be compared with other similar compounds, such as:
Borane, triethyl-: This compound has three ethyl groups attached to the boron atom. It is less sterically hindered than borane, tricycloheptyl-, making it more reactive in certain reactions.
Borane, triphenyl-: This compound has three phenyl groups attached to the boron atom. It is more stable and less reactive than borane, tricycloheptyl- due to the electron-donating nature of the phenyl groups.
Borane, trimethyl-: This compound has three methyl groups attached to the boron atom. It is highly reactive and often used in hydroboration reactions.
The uniqueness of borane, tricycloheptyl- lies in its steric bulk and the stability provided by the cycloheptyl groups, which can influence its reactivity and selectivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
102444-65-5 |
|---|---|
Molekularformel |
C21H39B |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
tri(cycloheptyl)borane |
InChI |
InChI=1S/C21H39B/c1-2-8-14-19(13-7-1)22(20-15-9-3-4-10-16-20)21-17-11-5-6-12-18-21/h19-21H,1-18H2 |
InChI-Schlüssel |
NYPDBEJBZXJGNK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCCCC1)(C2CCCCCC2)C3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


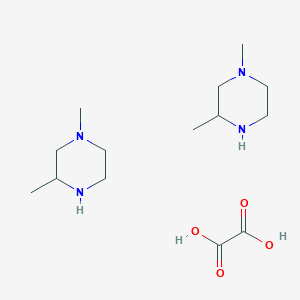
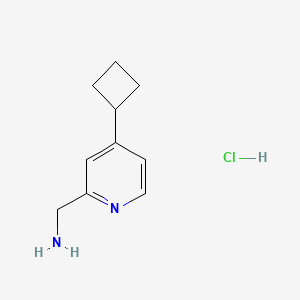
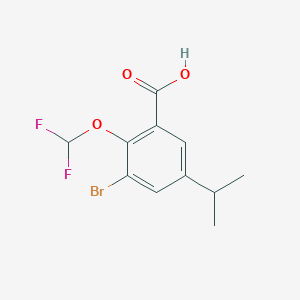
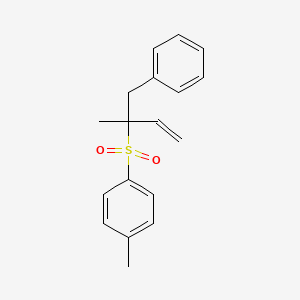
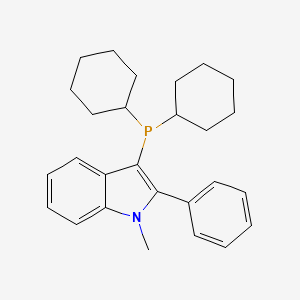
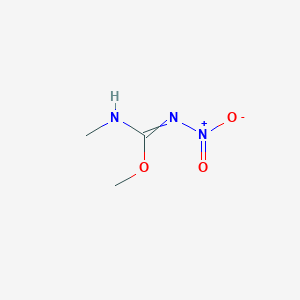
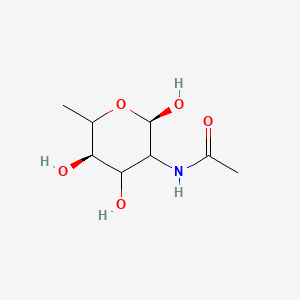
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
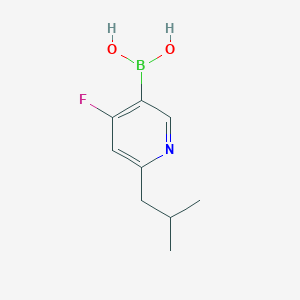

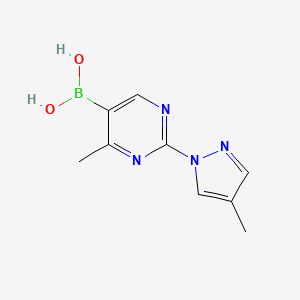
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)

